2-Methylthieno[2,3-c]pyridin-4-ol
Description
2-Methylthieno[2,3-c]pyridin-4-ol is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyridine ring at positions 2 and 3. The molecule is substituted with a methyl group at position 2 and a hydroxyl group at position 4 (Figure 1). This scaffold is part of the thienopyridine family, a class of compounds known for their diverse pharmacological and material science applications.
Figure 1. Core structure of this compound.
Properties
CAS No. |
73224-10-9 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-methylthieno[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6-7(10)3-9-4-8(6)11-5/h2-4,10H,1H3 |
InChI Key |
MGODXLGJOFDSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=NC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired compound .
Industrial Production Methods
continuous flow synthesis methods, which offer advantages such as shorter reaction times and increased safety, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[2,3-c]pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Methylthieno[2,3-c]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methylthieno[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-ol Derivatives
The compound 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS 56843-76-6) shares structural similarity but replaces the pyridine ring with a pyrimidine ring and introduces a phenyl group at position 2 . Key differences include:
- Solubility : The hydroxyl group at position 4 in both compounds suggests moderate polarity, but the phenyl group in the pyrimidine analog likely reduces aqueous solubility.
Fused Thieno[2,3-b]pyridines
Synthetic routes for 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones involve condensation reactions with chloroacetonitrile, yielding cyanomethylthio-substituted derivatives (e.g., compound 3a) . Comparatively:
- Synthetic Accessibility: These compounds are synthesized in high yields (e.g., 67–89% for chromenopyrazoles via hydrazine condensation), suggesting similar efficiency could apply to 2-methylthieno[2,3-c]pyridin-4-ol synthesis .
Pyrido[2,3-c]pyridazine Derivatives
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives (e.g., patent compounds) act as Bcl-xL inhibitors, promoting apoptosis in cancer cells . Key contrasts:
- Heteroatom Arrangement: The pyridazine ring replaces the pyridine in this compound, introducing additional nitrogen atoms that enhance hydrogen-bonding capacity.
Tetrahydroindolo[2,3-c]quinolinones
Ambocarb (3) and its derivatives demonstrate multitarget activity, inhibiting DYRK1A kinase and modulating L-type calcium channels . Comparative insights:
- Substituent Impact: Substituents at positions 9–11 in tetrahydroindoloquinolinones enhance L-type channel binding, suggesting that analogous modifications in this compound (e.g., at position 7) could optimize target selectivity.
- Kinase Inhibition: Ambocarb’s potency as a DYRK1A inhibitor underscores the importance of core rigidity, a feature shared with the planar thienopyridine system.
Data Table: Structural and Functional Comparison
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